molecular formula C9H12ClNO B13033545 (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Cat. No.: B13033545
M. Wt: 185.65 g/mol
InChI Key: ZASARIKEPRMRES-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is a chiral compound with a specific stereochemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloroacetophenone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as a chiral rhodium complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloroacetophenone.

    Reduction: Formation of the corresponding amine without the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(2-chlorophenyl)propan-2-OL: The enantiomer of the compound with opposite stereochemistry.

    2-Chloroacetophenone: The ketone precursor used in the synthesis.

    (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL: A similar compound with a fluorine substituent instead of chlorine.

Uniqueness

(1S)-1-Amino-1-(2-chlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and in the development of enantioselective pharmaceuticals.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-amino-1-(2-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

ZASARIKEPRMRES-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1Cl)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Origin of Product

United States

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